molecular formula C11H8OS B091291 5-Phenylthiophene-2-carbaldehyde CAS No. 19163-21-4

5-Phenylthiophene-2-carbaldehyde

Cat. No. B091291
CAS RN: 19163-21-4
M. Wt: 188.25 g/mol
InChI Key: APWHJDHTLFVWSQ-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carbaldehyde is a compound that belongs to the family of thiophene derivatives, which are known for their interesting chemical and physical properties. These compounds are often studied for their potential applications in various fields such as materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method is the unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which results in the formation of 3,5-disubstituted-4-aminothiophene-2-carbaldehydes. This process is noted for its high efficiency and eco-friendly nature . Additionally, the synthesis of 5-arylthiophene-2-carboxylates, which are closely related to 5-phenylthiophene-2-carbaldehyde, can be performed using microwave-assisted reactions. This method involves the reaction of β-chlorovinyl aldehydes with mercaptoacetates, resulting in higher yields and purity compared to conventional heating methods .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of thiophene derivatives can be investigated both experimentally and theoretically. For instance, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a compound with a similar phenyl substitution pattern, has been optimized using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The results are in agreement with experimental infrared bands, indicating the reliability of these computational methods for analyzing the structure of thiophene derivatives .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including photochemical synthesis. For example, the irradiation of halogenated thiophene carbaldehydes in benzene solution can lead to the formation of phenylthiophene derivatives. The reactivity of iodine-containing compounds is generally higher and more stable under reaction conditions compared to bromine-containing ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be elucidated through various analyses. The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed that the negative electrostatic potential regions are mainly localized over the carbonyl group and mono-substituted phenyl ring, which are potential sites for electrophilic attack. In contrast, positive regions are localized around the para-substituted phenyl and pyrazole ring, indicating possible sites for nucleophilic attack. The first hyperpolarizability of the molecule suggests its role in nonlinear optics . Additionally, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, another related compound, was determined by X-ray diffraction, revealing the coplanarity of the aldehydic fragment with the adjacent pyrazole ring .

Scientific Research Applications

  • Polyaromatic Thiophene Structures Synthesis : A new assembly of polyaromatic thiophene structures using 5-Phenylthiophene-2-carbaldehyde has been developed. This process, promoted by GaCl3, involves annulation steps and para-substitution, resulting in structures with intense color and strong UV absorption (Borisov et al., 2019).

  • Antibacterial and NO Scavenging Capabilities : Arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, exhibited significant antibacterial and nitric oxide scavenging activities. One compound showed excellent antibacterial activity against Pseudomonas aeruginosa and was also a potent NO scavenger (Ali et al., 2013).

  • Functionalized Tetrahydrothiophenes Synthesis : Organocatalytic Michael-aldol domino reactions have been used for synthesizing optically active, highly functionalized tetrahydrothiophenes. These compounds are potentially significant in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006).

  • Photochemical Synthesis of Phenyl-2-Thienyl Derivatives : Irradiation of certain halogenothiophenes, including 5-phenylthiophene-2-carbaldehyde, leads to the formation of phenyl derivatives, showcasing its application in photochemical synthesis (Antonioletti et al., 1986).

  • Domino Reaction for Aminothiophene Carbaldehydes : A novel domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol has been developed for the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehydes, highlighting another application area for similar compounds (Chen et al., 2014).

  • Synthesis of Schiff Bases for Optical Properties : Synthesis of azo-based phenylthiophene Schiff bases from 5-phenylthiophene-2-carbaldehyde has been achieved, with an analysis of their crystal structures and optical properties (Shili et al., 2020).

  • AIE Characteristics of Terthiophene Aldehyde : 2,2':5',2"-terthiophene-5-carbaldehyde (TTA), a compound similar to 5-Phenylthiophene-2-carbaldehyde, displayed aggregation-induced emission (AIE) properties, which are important for practical applications in organic materials (Cheng et al., 2015).

Safety And Hazards

5-Phenylthiophene-2-carbaldehyde is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-phenylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWHJDHTLFVWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940805
Record name 5-Phenylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiophene-2-carbaldehyde

CAS RN

19163-21-4
Record name 2-Thiophenecarboxaldehyde, 5-phenyl-
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Record name 5-Phenylthiophene-2-carbaldehyde
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Record name 5-phenylthiophene-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

5-Bromothiophene-2-carboxaldehyde (1.0 g, 5.2 mmol) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (180 mg, 0.16 mol) in degassed THF (10 mL). The resulting solution is stirred for 5 minutes and then a solution of phenylboronic acid (760 mg, 6.2 mmol) in THF (10 mL) is added followed by aqueous Na2CO3 (2M, 5.2 mL). The mixture is heated at reflux for 24 h. The reaction mixture is allowed to cool, poured into ether, and washed twice with water. The ether layer is dried over Na2SO4 and concentrated in vacuo. The crude product is purified by flash column chromatography (1:1 hexanes/CH2Cl2) to yield 900 mg (91%) of 5-phenylthiophene-2-carboxaldehyde. 1H NMR (300MHz, CDCl3)δ7.38-7.45, 7.65-7.68, 7.73, 9.88.
Quantity
1 g
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reactant
Reaction Step One
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10 mL
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180 mg
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catalyst
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760 mg
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reactant
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10 mL
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5.2 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 75 mL of dimethylformamide was cooled to 0° C., and 15 mL of phosphorus oxychloride was added with stirring. The solution was allowed to warm to room temperature, and then a solution of 20.4 grams (0.127 mole) of 2-phenylthiophene in 20 mL of dimethylformamide was added in one portion. The reaction mixture was heated to 80° C. where it stirred for 24 hours. It was then poured into 250 mL of an aqueous, 10% sodium hydroxide solution containing 50 grams of ice. The resulting slurry was extracted with chloroform, and the extract was washed in succession with an aqueous solution saturated with sodium chloride and water. The organic phase was dried over anhydrous magnesium sulfate and filtered. TThe filtrate was concentrated under reduced pressure to a brown residue. Purification of this residue by column chromatography on silica gel, eluting with ethyl acetate:n-hexane (15:85) yielded 18.0 grams of 2-formyl-5-phenylthiophene.
Quantity
15 mL
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Reaction Step One
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20.4 g
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20 mL
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ice
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50 g
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75 mL
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Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-thiophene-2-carbaldehyde (2.0 g, 10.5 mmol), phenylboronic acid (17 g, 11 mmol), K2CO3 (8.7 g, 62.8 mmol) and 10% Pd/C (0.56 g) in isopropanol/H2O (1:1, 40 mL) was refluxed for 5 h. The reaction mixture was filtered through a pad of Celite. After the isopropanol was removed, the product was collected on a filter, washed with hexane and dried in vacuo to yield the title compound (1.9 g, 82%).
Quantity
2 g
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reactant
Reaction Step One
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17 g
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reactant
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Quantity
8.7 g
Type
reactant
Reaction Step One
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40 mL
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solvent
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0.56 g
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catalyst
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Yield
82%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Thionyl chloride (350 mg, 3.0 mmol) was added to cold (0° C.) solution of 5-bromo-thiophene-2-carboxylic acid (100 mg, 0.4 mmol) in MeOH (2 mL) and stirred at ambient temperature overnight. The reaction mixture was concentrated under reduced pressure The residue was diluted with ethylacetate. The organic layer was washed with water followed by saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 200 mg of 5-bromo-thiophene-2-carboxylic acid methyl ester. Aqueous 2M Na2CO3 solution (7.35 mL) was added to a stirred solution of 5-bromo-thiophene-2-carboxylic acid methyl ester (1.0 g, 4.5 mmol) and phenylboronic acid (660 mg, 5.4 mmol) in DME (15 mL) purged with N2 for 10 minutes. Pd (PPh3)4 (250 mg, 0.22 mmol) was added and the reaction mixture was heated to reflux for 2 hrs. The reaction mixture was diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 2% EtOAc in hexane as eluent) afforded 900 mg (92% Yield) of 5-phenyl-thiophene-2-carboxylic acid methyl ester. A solution of 5-phenyl-thiophene-2-carboxylic acid methyl ester (800 mg, 3.9 mmol) in THF (3 mL) was added dropwise to reaction flask containing LAH (299 mg, 7.9 mmol) at 0° C. and stirring was continued at ambient temperature for 3 hrs. The reaction mixture was quenched with aqueous NaOH solution and filtered through celite. The filtrated was collected was extracted with ethyl acetate, dried over sodium sulfate and concentrated to afford 710 mg (91.1% Yield) of (5-phenyl-thiophen-2-yl)-methanol IBX (3.0 g, 11.0 mmol) was added to a stirred solution of (5-phenyl-thiophen-2-yl)-methanol (700 mg, 3.6 mmol) in THF (10 mL) and stirring was continued at ambient temperature overnight. The reaction mixture was filtered through celite, filtrated was collected, diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 5% EtOAc in hexane as eluent) afforded 600 mg (89.5% Yield) of 5-phenyl-thiophene-2-carbaldehyde. 5-phenyl-thiophene-2-carbaldehyde (500 mg, 2.6 mmol) and azido-acetic acid ethyl ester (1.3 g, 10.4 mmol) were added to a stirred solution of sodium metal (240 mg, 10.4 mmol) dissolved in EtOH (10 mL) and cooled to 0° C. while stirring under N2 atmosphere. Stirring was continued at 11° C. for 1.5 hrs. The reaction mixture was quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated to afford 500 mg (crude) of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester. A mixture of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester (350 mg, crude) in xylene (5 mL) was stirred at reflux temperature for 30 minutes. The reaction mixture was concentrated. Purification by column chromatography (using silica gel 60-120 and 15% EtOAc in hexane as eluent) afforded 75 mg of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester. LiOH.H2O (17 mg, 0.4 mmol) was added to a stirred solution of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (55 mg, 0.2 mmol) in a mixture of methanol (0.5 mL), THF (11 mL) and H2O (1 mL). The reaction mixture was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with conc. HCl, and extracted with ethyl acetate. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure to afford 42 mg (87.5%) of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Quantity
700 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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